1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
CAS No.: 1417566-84-7
Cat. No.: VC2737735
Molecular Formula: C14H19ClN4O
Molecular Weight: 294.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417566-84-7 |
|---|---|
| Molecular Formula | C14H19ClN4O |
| Molecular Weight | 294.78 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C14H18N4O.ClH/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H |
| Standard InChI Key | XSEFGNFSNPTGQF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl |
Introduction
Chemical Identity and Structural Properties
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole ring connected to a piperazine moiety via a methyl linkage. The compound also contains a 4-methylphenyl substituent at the 3-position of the oxadiazole ring, and is formulated as the hydrochloride salt.
Basic Chemical Information
The compound is characterized by the following key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1417566-84-7 |
| Chemical Formula | C₁₄H₁₉ClN₄O |
| Molecular Weight | 294.78 g/mol |
| MDL Number | MFCD22421961 |
| PubChem CID | 75539380 |
The chemical structure features a central 1,2,4-oxadiazole heterocycle, which is a five-membered ring containing one oxygen atom and two nitrogen atoms. This oxadiazole ring is substituted with a 4-methylphenyl group at the 3-position and a methylpiperazine moiety at the 5-position .
Structural Features and Characteristics
The 1,2,4-oxadiazole ring is a key structural feature of this compound. This heterocyclic system is known for its metabolic stability and ability to modulate physicochemical properties in drug-like molecules. The compound incorporates several important pharmacophoric elements:
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The 1,2,4-oxadiazole ring serves as a rigid scaffold that can influence the orientation of substituents
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The piperazine moiety functions as a basic center, potentially enhancing water solubility and providing sites for hydrogen bonding
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The 4-methylphenyl group contributes hydrophobic character and potential π-π interactions with target proteins
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The hydrochloride salt formation improves water solubility compared to the free base
This structural combination results in a compound with specific physicochemical properties that may influence its biological activity and pharmaceutical potential.
Physicochemical Properties
The physicochemical properties of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride are important determinants of its behavior in biological systems and its potential applications in pharmaceutical research.
Physical Properties
While specific data for this exact compound is limited in the search results, we can infer certain properties based on its structural features and related compounds. The hydrochloride salt form typically enhances water solubility compared to the free base form. Similar compounds containing the 1,2,4-oxadiazole moiety, such as those mentioned in search result , have demonstrated the following properties:
Chemical Stability
The 1,2,4-oxadiazole ring present in this compound is known for its metabolic stability. This heterocyclic system can resist enzymatic degradation better than some other heterocycles, potentially contributing to a longer half-life in biological systems. The stability of the compound may be influenced by:
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The presence of the hydrochloride salt, which can affect its behavior in aqueous environments
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The metabolic susceptibility of the methylene bridge connecting the oxadiazole and piperazine moieties
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The potential for oxidative metabolism of the 4-methylphenyl group
| Structural Modification | Potential Effect on Activity |
|---|---|
| Substitution on piperazine | May alter receptor selectivity and binding affinity |
| Modification of the methylene bridge | Can affect conformational flexibility and target binding |
| Variations in the phenyl ring substituents | May influence lipophilicity and target interaction strength |
Research Applications and Future Directions
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride and related compounds have potential applications in several research domains.
Medicinal Chemistry Applications
The compound may serve as:
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A lead compound for drug discovery programs targeting infectious diseases, based on the antimicrobial potential of oxadiazole derivatives.
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A pharmacological tool for studying receptor systems where piperazine-containing ligands have shown activity.
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A building block for the synthesis of more complex molecules with enhanced pharmacological properties.
Analytical and Synthetic Applications
Beyond potential biological applications, the compound may find use in:
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Serving as an intermediate in organic synthesis
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Functioning as a reference standard for analytical methods development
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Contributing to structure-activity relationship studies for related compounds
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride, it is valuable to compare it with structurally related compounds.
Structural Analogues
Several related compounds containing similar structural elements can be found in the literature:
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1-(4-methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine, which contains a more complex substitution pattern at the oxadiazole ring .
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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine, which features a cyclopropyl substituent instead of the 4-methylphenyl group.
The following table compares key properties of these related compounds:
Pharmacophore Analysis
The pharmacophoric features of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride may contribute to its potential biological activity:
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The oxadiazole ring acts as a rigid scaffold and hydrogen bond acceptor
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The piperazine moiety provides basic centers for ionic interactions
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The 4-methylphenyl group offers a hydrophobic region for non-polar interactions
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The methylene bridge provides conformational flexibility
These features may collectively determine the compound's binding affinity and selectivity for various biological targets.
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